molecular formula C16H15ClFNO B5612024 N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide

Cat. No.: B5612024
M. Wt: 291.75 g/mol
InChI Key: HQKVMDYDIAYIMT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorophenyl group and a 2-fluorophenyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c17-14-7-5-12(6-8-14)9-10-19-16(20)11-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKVMDYDIAYIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-(2-fluorophenyl)acetic acid with 2-(4-chlorophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or other substituted aromatic derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-(3-fluorophenyl)acetamide
  • N-[2-(4-chlorophenyl)ethyl]-2-(4-fluorophenyl)acetamide
  • N-[2-(4-chlorophenyl)ethyl]-2-(2-chlorophenyl)acetamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine and chlorine atoms on the aromatic rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of these substituents can affect the compound’s interaction with molecular targets and its overall pharmacokinetic profile, making it distinct from other similar compounds.

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